N-benzyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide N-benzyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 852372-67-9
VCID: VC7220577
InChI: InChI=1S/C20H17N5OS/c26-18(21-13-15-7-3-1-4-8-15)14-27-19-12-11-17-22-23-20(25(17)24-19)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,26)
SMILES: C1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Molecular Formula: C20H17N5OS
Molecular Weight: 375.45

N-benzyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

CAS No.: 852372-67-9

Cat. No.: VC7220577

Molecular Formula: C20H17N5OS

Molecular Weight: 375.45

* For research use only. Not for human or veterinary use.

N-benzyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide - 852372-67-9

Specification

CAS No. 852372-67-9
Molecular Formula C20H17N5OS
Molecular Weight 375.45
IUPAC Name N-benzyl-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C20H17N5OS/c26-18(21-13-15-7-3-1-4-8-15)14-27-19-12-11-17-22-23-20(25(17)24-19)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,26)
Standard InChI Key PFODTKYPFMPBIP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure integrates three key components:

  • A triazolopyridazine core, which combines a triazole ring (a five-membered ring with three nitrogen atoms) fused to a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms). This framework is known for its electronic stability and capacity for π-π stacking interactions .

  • A thioacetamide linker (–S–CH2–CO–NH–), which connects the triazolopyridazine system to a benzyl group. The sulfur atom in this linker may enhance binding affinity to biological targets through hydrophobic interactions .

  • A benzyl group attached via the thioacetamide moiety, introducing aromatic bulk that could influence pharmacokinetic properties such as membrane permeability.

The molecular formula is C21H17N5OS, with a molecular weight of 387.46 g/mol. Key structural data, inferred from analogs, include:

PropertyValue/Description
X-ray DiffractionPlanar triazolopyridazine core
TautomerismPossible due to NH groups in triazole
SolubilityLow aqueous solubility (common in aromatic heterocycles)

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of N-benzyl-2-((3-phenyl- triazolo[4,3-b]pyridazin-6-yl)thio)acetamide likely follows a multi-step protocol analogous to related triazolopyridazine derivatives :

  • Formation of Triazolopyridazine Core:

    • Cyclocondensation of hydrazine derivatives with pyridazine precursors under acidic conditions .

    • Example: Reaction of 3-phenyl-6-hydrazinylpyridazine with formic acid to yield 3-phenyl- triazolo[4,3-b]pyridazine .

  • Introduction of Thioacetamide Linker:

    • Treatment of the triazolopyridazine intermediate with chloroacetyl chloride, followed by nucleophilic displacement with benzylthiol.

    • Critical parameters: Temperature (60–80°C), solvent (DMF or THF), and base (e.g., triethylamine) .

  • Final Coupling:

    • Amidation of the thioacetate intermediate with benzylamine.

Biological Activity and Mechanism of Action

Antibacterial Activity

While direct data on this compound are unavailable, thioacetamide-triazoles with similar architectures demonstrate Gram-negative antibacterial activity. Key mechanisms include:

  • Cysteine Synthase A (CysK) Activation: The thioacetamide linker is metabolized to reactive intermediates that disrupt folate biosynthesis .

  • Minimum Inhibitory Concentration (MIC): Analogous compounds exhibit MICs of 2–8 µg/mL against Escherichia coli .

Structure–Activity Relationship (SAR) Insights

Impact of Substituents

Comparative analysis of triazolopyridazine-thioacetamide analogs reveals:

Compound ModificationEffect on ActivitySource
Benzyl → Nitrophenyl↑ Antibacterial activity (MIC 4→2 µg/mL)
Thioacetamide → Propionamide↓ Solubility, ↔ Activity
Triazole NH MethylationComplete loss of activity

Role of the Triazole NH Group

The NH group in the triazole ring is critical for hydrogen bonding with biological targets, such as dihydrofolate reductase (DHFR). Methylation abolishes activity, underscoring its importance .

Pharmacokinetic and Toxicity Profile

Absorption and Distribution

  • LogP: Predicted ~3.1 (moderate lipophilicity).

  • Protein Binding: >90% (common for aromatic heterocycles) .

Metabolic Pathways

  • Primary Route: Hepatic oxidation of the benzyl group to benzoic acid derivatives.

  • Key Enzymes: CYP3A4 and CYP2C9 .

Toxicity Considerations

  • Acute Toxicity (LD50): Estimated >500 mg/kg in rodents (based on analogs).

  • Genotoxicity: Negative in Ames tests for related compounds .

Applications in Drug Discovery

Anticonvulsant Development

The compound’s GABAergic modulation potential positions it as a candidate for refractory epilepsy treatment. Structural optimizations could enhance selectivity for neuronal voltage-gated sodium channels.

Antibacterial Agents

Its thioacetamide linker and triazolopyridazine core align with scaffolds active against multidrug-resistant Enterobacteriaceae. Further optimization could improve potency against Pseudomonas aeruginosa .

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